![molecular formula C16H18N2O2 B7528819 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea](/img/structure/B7528819.png)
1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea, also known as MMPU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMPU belongs to the class of urea derivatives and has been studied for its ability to modulate the activity of certain ion channels in the brain. In
Wirkmechanismus
1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea modulates the activity of ion channels by binding to specific sites on the channel protein. For example, 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea binds to the vanilloid binding site on the TRPV1 channel, which inhibits its activity. 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea also binds to the glycine binding site on the NMDA receptor, which reduces its activity. These actions result in the modulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been found to improve learning and memory processes in rodents. 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea has been shown to have minimal toxicity and is well-tolerated in animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea in lab experiments is its specificity for certain ion channels and receptors, which allows for targeted modulation of neuronal activity. However, one limitation is the lack of clinical data on its safety and efficacy in humans, which limits its potential for therapeutic use.
Zukünftige Richtungen
Future research on 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea could focus on its potential therapeutic applications in neurological and psychiatric disorders, such as chronic pain, inflammation, and cognitive impairment. Additionally, further studies could investigate the safety and efficacy of 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea in humans, which could pave the way for its clinical use.
Synthesemethoden
The synthesis of 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea involves the reaction of 3-methoxyaniline and 2-methylbenzyl isocyanate in the presence of a base, such as potassium carbonate. The reaction results in the formation of 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea as a white solid, which can be purified by recrystallization. The yield of 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate the activity of certain ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation. 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea has also been found to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-[(2-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-6-3-4-7-13(12)11-17-16(19)18-14-8-5-9-15(10-14)20-2/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJOVZHMTYBGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

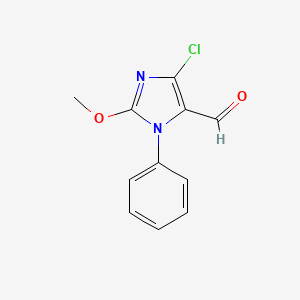
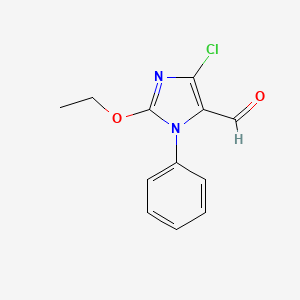
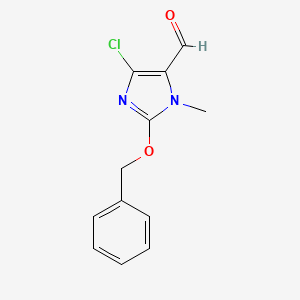
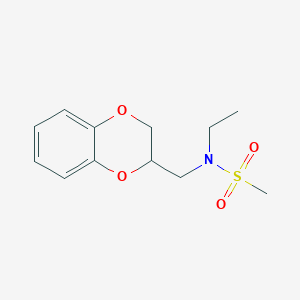
![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)
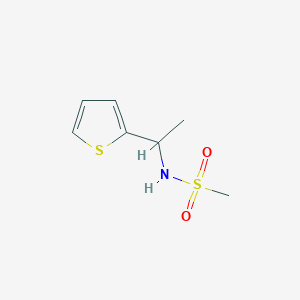

![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7528804.png)

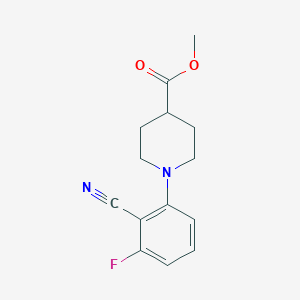


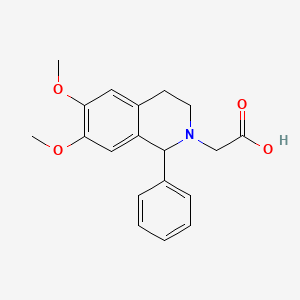
![1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea](/img/structure/B7528838.png)